molecular formula C25H23N3OS B12131173 N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B12131173
M. Wt: 413.5 g/mol
InChI Key: JRKWJLJZAJNGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzamide group, and phenyl and propyl substituents

Properties

Molecular Formula

C25H23N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

N-(4-phenyl-2-phenylimino-3-propyl-1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C25H23N3OS/c1-2-18-28-22(19-12-6-3-7-13-19)24(27-23(29)20-14-8-4-9-15-20)30-25(28)26-21-16-10-5-11-17-21/h3-17H,2,18H2,1H3,(H,27,29)

InChI Key

JRKWJLJZAJNGAP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioamide with a substituted benzaldehyde in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, it has been shown to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its specific combination of phenyl and propyl groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to a benzamide group, providing it with unique electronic properties that influence its biological interactions. Its molecular formula is C18H18N2SC_{18}H_{18}N_{2}S, with a molecular weight of 306.47 g/mol. The structural complexity includes phenyl and propyl groups, which contribute to its reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit enzymes critical for microbial survival and growth. For instance, it has shown potential as an antimicrobial agent by interfering with bacterial enzymes, thus preventing essential metabolic functions.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives, including the compound . A study highlighted that similar thiazole compounds exhibited significant antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
2dCandida albicans1.50
2eCandida parapsilosis1.23

Cytotoxicity

Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that the synthesized thiazole derivatives exhibited varying degrees of cytotoxic effects. The IC50 values indicated that compounds 2d and 2e had IC50 values of 148.26 μM and 187.66 μM respectively, suggesting a favorable safety profile as they demonstrated minimal toxicity to normal cells at effective concentrations .

Table 2: Cytotoxicity Analysis

CompoundCell LineIC50 (μM)
2dNIH/3T3148.26
2eNIH/3T3187.66

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components. Variations in substituents at the para position of the phenyl moiety significantly affect biological activity. Compounds with electronegative atoms (such as fluorine or chlorine) at this position exhibited enhanced antifungal activity due to increased electron density, which improves binding affinity to target enzymes involved in ergosterol synthesis .

Research Findings

Recent investigations into the compound's biological activity have employed various methodologies including in vitro assays and molecular docking studies. These studies have confirmed that this compound interacts effectively with active sites of key enzymes such as CYP51, which is vital for ergosterol biosynthesis in fungi .

Table 3: Molecular Docking Scores

CompoundDocking Score
2d-8.5
2e-8.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.